Prometryn

Descripción

Historical Overview of Prometryn Application

This compound was first registered for use in the United States in 1964 epa.govherts.ac.uk. Initially, its application was focused on crops such as cotton, celery, pigeon peas, and dill epa.govccqc.org. Over time, its use has expanded to include a variety of other crops ccqc.orgweedcontrolproduct.com.

Agricultural Utility and Target Organisms

This compound functions as a selective systemic herbicide, absorbed by the leaves and roots of target plants awiner.comozcrop.com.au. Its mechanism of action involves inhibiting electron transport in susceptible broadleaves and grasses, specifically at photosystem II nih.govepa.govozcrop.com.aunufarm.comnoaa.gov. This disruption of photosynthesis leads to the control of sensitive weed species nih.gov.

Control of Annual Grasses

This compound is effective in controlling several annual grasses lookchem.comepa.gov. Examples of annual grasses controlled or suppressed by this compound include barnyardgrass, crabgrass, foxtail, goosegrass, junglerice, signalgrass (Panicum spp. and Brachiaria spp.), and wild oats epa.gov. It also provides pre-emergent suppression of annual ryegrass, prairie grass, and summer grass ozcrop.com.aunufarm.com.

Control of Broadleaf Weeds

The herbicide is known for its control of numerous annual broadleaf weeds lookchem.comepa.gov. This compound can control weeds such as annual morningglory, black nightshade, Florida pusley, groundcherry, lambsquarters, malva, mustard, pigweed (carelessweed), purslane, ragweed, smartweed, and teaweed (prickly sida) epa.gov. It is also effective against amaranth (B1665344) (Powell's, Slim, and Redroot), Amsinckia, blackberry nightshade, Capeweed, Charlock, Chickweed, Common Spurry, Corn Gromwell, Deadnettle, Fumitory, Fat Hen, Hedge Mustard, Hexham Scent, Indian Hedge Mustard, Lesser Nettle, Mountain Sorrel, Rough Poppy, Three-cornered Jack, and Wild Radish ozcrop.com.aunufarm.com. This compound controls shallow germinating seedlings of cocklebur, coffeeweed, and sandbur epa.gov.

Specific Crop Applications (e.g., cotton, celery, parsley, dill, fennel, pigeon peas, parsnips, corn, sorghum)

This compound is registered for use on a variety of crops. Major use sites historically include cotton and celery epa.gov. It has also been used on pigeon peas and dill lookchem.comepa.govccqc.org. More recently, its use has been approved or noted for crops such as carrots, celeriac, cilantro, okra, parsley, rhubarb, and leafy petiole crops ccqc.orgccqc.org. This compound is also applied to sunflowers, peanuts, potatoes, peas, and beans awiner.com. Research indicates its use in corn and sorghum fields for controlling annual grasses and broadleaf weeds researchgate.netresearchgate.net.

Here is a table summarizing some of the specific crop applications and the types of weeds controlled:

| Crop | Weeds Controlled/Suppressed | Application Timing |

| Cotton | Many annual broadleaf and grass weeds, including barnyardgrass, pigweed, morningglory, black nightshade, and suppression of some grasses. ozcrop.com.aunufarm.comepa.gov | Pre- and Post-emergence epa.gov |

| Celery | Many common broadleaf weeds and reduction in grass density, including little mallow, redroot pigweed, lambsquarters, burning nettle, shepherd's-purse, and hairy nightshade. ozcrop.com.aunufarm.comucanr.edu | Pre- and Post-emergence ucanr.edu |

| Pigeon Peas | Several annual grasses and broadleaf weeds. lookchem.comepa.gov | Not specified in sources |

| Dill | Several annual grasses and broadleaf weeds. lookchem.comepa.govccqc.org | Not specified in sources |

| Carrots | Numerous broadleaf weeds and suppression of annual grasses. ozcrop.com.aunufarm.com | Pre-emergence ozcrop.com.aunufarm.com |

| Sunflowers | Many common broadleaf weeds and reduced density of grasses. ozcrop.com.aunufarm.com | Pre-emergent nufarm.com |

| Peanuts | Various broadleaf weeds and suppression of certain grasses. | Pre-emergent |

| Potatoes | Many common broadleaf weeds and reduced density of grasses. ozcrop.com.aunufarm.com | Pre- and Post-emergence |

| Corn | Annual grasses and broadleaf weeds. researchgate.netresearchgate.net | Not specified in sources |

| Sorghum | Annual grasses and broadleaf weeds. researchgate.netresearchgate.net | Not specified in sources |

| Chickpeas | Deadnettle, Indian hedge mustard, Lesser swinecress, Milk thistle, Prickly lettuce, Purple goosefoot, Shepherd's purse, Turnip weed, Wireweed, and suppression of Black bindweed and Paradoxa grass. ozcrop.com.au | Post-planting ozcrop.com.au |

Use in Aquaculture (e.g., filamentous algae, aquatic weeds)

While the provided search results extensively cover agricultural uses, there is no information within the results specifically detailing the use of this compound in aquaculture for controlling filamentous algae or aquatic weeds. The focus of the search results is on terrestrial food and feed crops lookchem.comepa.gov.

Classification within Herbicide Families (S-Triazine)

This compound is classified as a member of the triazine group of herbicides ozcrop.com.aunufarm.comnoaa.govsipcam-oxon.comorst.edu. Specifically, it is a substituted thiomethyl triazine herbicide epa.gov. It is also identified as a diamino-1,3,5-triazine and a methylthio-1,3,5-triazine nih.govnih.gov. Within the Herbicide Resistant Action Committee (HRAC) classification system, this compound is a Group C herbicide, characterized by its mode of action as a photosynthesis inhibitor at photosystem II ozcrop.com.aunufarm.comsipcam-oxon.com.

Global and Regional Usage Patterns and Regulatory Status

This compound has been a widely used herbicide globally, particularly in the latter half of the 20th century. frontiersin.org Its application is primarily focused on controlling unwanted vegetation in crops. frontiersin.org However, only a fraction of the applied this compound is absorbed by plants or soil, with a significant portion potentially entering surface waters through various pathways like precipitation, irrigation, and runoff. frontiersin.org

Geographical Distribution of this compound Use

This compound is used in various agricultural regions worldwide. In the United States, major use sites include cotton and celery cultivation. nih.govepa.gov Historically, it has been applied to crops like cotton, celery, pigeon peas, and dill in the U.S. epa.govepa.gov this compound has been detected in groundwater from an irrigation well in California. epa.gov While specific detailed regional usage data for areas like West Texas, the Southeastern US, and the Mississippi Delta were not extensively detailed in the search results, the focus on cotton cultivation suggests potential use in these cotton-producing regions.

Environmental monitoring has detected this compound in aquatic systems in various geographical locations. High concentrations have been recorded in the Yellow Sea and Bohai Sea of China, reaching up to 0.63 μg/L, and in coastal areas of Hainan, China, at concentrations up to 0.44 μg/L. frontiersin.orgfrontiersin.org Detections have also been reported in aquatic systems in Greece (0.078–4.4 μg/L) and western France (100–330 ng/L). frontiersin.org

Regulatory Frameworks and Historical Changes in this compound Use

Regulatory responses to this compound's environmental persistence and potential impacts vary internationally. The European Union has prohibited its use, citing concerns for water quality and ecological health. frontiersin.org

In the United States, this compound is categorized as an herbicide, and the Environmental Protection Agency (EPA) has established specific residue limits in certain agricultural products, such as celery, corn, cotton, and pigeon peas. epa.gov However, these limits exclude aquatic products. frontiersin.org The EPA has determined that all uses of this compound as currently registered are eligible for reregistration, provided risk-reduction measures are implemented. epa.gov This determination was based on scientific studies indicating that the registered uses would not pose unreasonable risks to humans or the environment. epa.gov

China's approach to this compound regulation has evolved. Despite its widespread use in agriculture and aquaculture, the Ministry of Agriculture of China discontinued (B1498344) its use in aquaculture in 2010 due to uncertainties regarding its metabolic patterns in fish and associated food safety evaluations. frontiersin.org However, standards for permissible residue levels in aquatic products in China remain undefined. frontiersin.org Despite the discontinuation in aquaculture, this compound is still used irregularly in some Chinese aquaculture for controlling algae and weeds, leading to elevated concentrations in aquatic ecosystems. frontiersin.org

Japan also categorizes this compound as an herbicide and has established specific residue limits in certain agricultural products, excluding aquatic products. frontiersin.org Some countries and regions have set maximum residue limits for this compound in foods, varying from 0.01–9 mg/kg. frontiersin.org

Research Significance and Rationale for Comprehensive Study

The environmental behavior and potential ecological impacts of this compound highlight the significance of comprehensive research into this compound.

Environmental Persistence and Mobility Concerns

This compound is known for its degradation-resistant properties, which contribute to concerns about its environmental impact, particularly in aquatic systems. frontiersin.org It is considered moderately persistent in soil, with a field half-life typically ranging from 1 to 3 months, although it can persist longer under dry or cold conditions. orst.edu Following multiple annual applications, this compound activity can remain for 12 to 18 months after the last application. orst.edu

Laboratory data indicate that this compound has the potential to leach into groundwater and is most mobile in sandy, alkaline soils with low organic matter and clay content. frontiersin.orgepa.gov This high mobility facilitates its migration into groundwater systems. frontiersin.orgfrontiersin.org this compound has been detected in groundwater in California. epa.gov However, product labels in California, Arizona, and New Mexico instruct users not to apply the product to sand or loamy sand soils. epa.gov While weakly bound to most soils, it adsorbs more strongly to soils with higher proportions of clay and organic matter. orst.edu Field leaching studies suggest that this compound tends to stay in the top 12 inches of treated soil. orst.edu

In water, this compound shows no significant hydrolysis and is potentially persistent in the aquatic environment. orst.edumdpi.com Its stability in water contributes to its widespread distribution in natural water bodies in many parts of the world. mdpi.com The adsorption of this compound to sediment is a crucial factor in its environmental fate, with significant adsorption and retention observed in sediment in simulated aquatic ecosystems. frontiersin.org The Koc value of this compound is between 200 and 1,000 in river sediments, suggesting strong adsorption and potential accumulation in aquacultural environments. researchgate.netfrontiersin.org

Ecological and Non-Target Organism Impacts

Despite its effectiveness in controlling target weeds and algae, this compound has been reported to be toxic to non-target fauna. frontiersin.orgfrontiersin.org Exposure to this compound can pose risks to non-target organisms through direct applications, spray drift, and runoff from treated areas. epa.govnih.gov Studies indicate that this compound poses an acute risk to non-endangered and endangered terrestrial and aquatic plants, a chronic risk to birds, and an acute risk to endangered small mammals. epa.gov

Research highlights the toxic effects of this compound on various aquatic animals. For instance, studies have shown that exposure to this compound can cause damage to the hepatopancreas and intestine of Eriocheir sinensis (Chinese mitten crab). frontiersin.orgnih.gov Exposure has also been linked to delayed spawning and hatching times, reduced fecundity, and inhibited population growth rate in Tigriopus japonicus. frontiersin.org In marine medaka (Oryzias melastigma) embryos, exposure to this compound has resulted in yolk sac shrinkage, heart malformations, delayed hatching time, and increased heart rate. frontiersin.orgfrontiersin.org this compound is considered moderately toxic to fish, with reported 96-hour LC50 values varying among species. orst.edu It is highly toxic to guppies and slightly toxic to freshwater invertebrates. orst.edu The potential risks to aquatic animals and ecosystems are substantial, especially considering that environmental concentrations of this compound can exceed toxicity thresholds for many aquatic organisms. frontiersin.org

Bioaccumulation of this compound within aquatic organisms, such as shellfish, fish, and sea cucumbers, is also a research focus. frontiersin.orgfrontiersin.org Studies in simulated aquatic ecosystems have shown that tilapias (Oreochromis niloticus) and Asian clams (Corbicula fluminea) can accumulate this compound, with the highest bioconcentration factors observed in the liver of tilapias and the visceral mass of Asian clams. frontiersin.orgfrontiersin.org The accumulation of this compound in sediment and organisms within aquaculture systems poses potential risks to aquaculture product safety. frontiersin.orgresearchgate.netfrontiersin.org The prolonged persistence of this compound in the benthic zone due to strong adsorption to sediment may pose an ecological risk by potentially affecting sediment-dwelling organisms and disrupting local ecosystems. researchgate.netfrontiersin.org

The potential for this compound to harm non-target organisms and adversely affect sensitive species underscores the need for careful management and monitoring of this environmental contaminant. researchgate.netfrontiersin.org Ongoing ecological risk assessments are recommended, particularly focusing on benthic organisms, given the propensity of this compound to accumulate in sediment within aquaculture systems. frontiersin.orgresearchgate.netfrontiersin.org

Structure

3D Structure

Propiedades

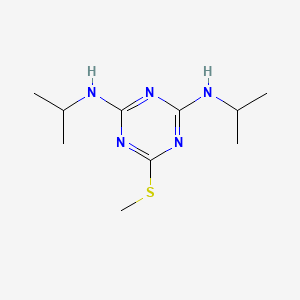

IUPAC Name |

6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEVYOVXGOFMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024272 | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prometryn appears as colorless crystals. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubilities in organic solvents at 25 °C. [Table#4783], Solubilities in organic solvents at 20 °C [Table#4784], In water solubility, 33 mg/L at 25 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.157 g/cu cm at 20 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 1.24X10-6 mm Hg at 25 °C | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White powder, WHITE SOLID | |

CAS No. |

7287-19-6 | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prometryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prometryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prometryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K20TB75IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Transport of Prometryn

Prometryn Dissipation and Degradation Pathways in Environmental Compartments

This compound is considered moderately persistent in soil. orst.eduresearchgate.net Its breakdown in soil is primarily driven by biological, chemical, and physical processes. orst.eduresearchgate.net

Soil Environment

The persistence and degradation of this compound in soil are influenced by a variety of factors, including soil type, moisture, pH, humic substances, and temperature. researchgate.net

Photodegradation can contribute to the decrease of this compound content in soil, although this process may take a significant amount of time. researchgate.net

Environmental factors play a crucial role in the photodegradation of this compound in soil. Soil moisture is a significant factor, with studies indicating that a moisture level of 60% of the field moisture capacity in clay loam soil was most effective for this compound photodegradation. researchgate.netoup.com Increased temperature and this compound concentrations have also been shown to enhance this compound photodegradation on soil with a 60% moisture level. researchgate.net Light exposure, particularly UV light, significantly impacts the degradation rate. researchgate.netresearchgate.net

The degradation of this compound in soil under UV light and dark conditions occurs through several pathways, including hydroxylation, dealkylation, and dethiomethylation. researchgate.net In aqueous solutions, the photodegradation of this compound can involve the cleavage of the methylthio group from the triazine ring, leading to the formation of hydroxylated compounds and dealkylated derivatives. csbsju.edu Soil metabolism studies have identified 2,4-bis(isopropylamino)-6-hydroxy-s-triazine and 2-amino-4-isopropylamino-6-methylthio-s-triazine as degradation products. epa.gov

The dissipation rate of this compound in soil can vary depending on environmental conditions and soil properties. Under UV light exposure, dissipation rates of more than 90% have been observed over a 14-day period. researchgate.net Half-lives for this compound decay under UV light (53.5–116.4 hours) are considerably shorter than those under xenon light (1131.6 hours) and dark conditions (3138.7 hours). researchgate.net

Field half-lives for this compound in soil have been reported to range from 1 to 3 months, indicating moderate persistence. orst.edu However, studies have also shown a wider range of field half-lives, between 2 and 43 days, highlighting substantial variability depending on soil and year treatments, particularly under tropical climates. upr.edu Another study reported half-lives ranging from 2 to 43 days in soils. mdpi.com The addition of rice straw biochar to soil has been shown to accelerate the degradation rate of this compound, decreasing half-lives to between 9.8 and 11.9 days at biochar concentrations of 0.1% to 1%. mdpi.com

The presence of other herbicides can also influence this compound degradation rates. Under combined exposure with acetochlor (B104951), the half-life of this compound increased, suggesting an antagonistic effect on degradation. nih.gov However, the presence of atrazine (B1667683) did not show a remarkable difference in the degradation rate of this compound compared to individual exposure. nih.gov

| Condition | Half-Life (approximate) | Source |

| UV Light | 53.5–116.4 hours | researchgate.net |

| Xenon Light | 1131.6 hours | researchgate.net |

| Dark Conditions | 3138.7 hours | researchgate.net |

| Field (general) | 1–3 months | orst.edu |

| Field (tropical climate) | 2–43 days | upr.edu |

| Soil with Biochar (0.1-1%) | 9.8–11.9 days | mdpi.com |

| Soil with Acetochlor | Increased half-life | nih.gov |

Soil microorganisms play a significant role in the breakdown of this compound in soil. orst.edu Biodegradation is a key process in the metabolism of this compound in soil. ontosight.ai Bacterial strains capable of degrading this compound have been isolated from soil samples. researchgate.net For example, a bacterial strain identified as Pseudomonas sp. (strain DY-1) was found to utilize this compound as a sole carbon source and could degrade 100% of this compound within 48 hours under optimal conditions (initial concentration of 50 mg/L, 30°C, pH 7–8, and NaCl concentration of 200 mg/L). researchgate.net Another study identified Bacillus cereus and Pseudomonas guariconensis as bacterial species capable of efficiently degrading various aromatic pollutants, including this compound. uaeu.ac.ae

The biodegradation pathway of this compound by strain DY-1 involves the gradual oxidation and hydrolysis of the methylthio groups, leading to the isolation of sulfoxide (B87167) prometryne as the first metabolite and the identification of sulfone prometryne and 2-hydroxy prometryne. researchgate.net

The presence of plant root systems can also influence this compound dissipation, leading to significantly faster decline of the parent residue and higher formation of nonextractable residues. oup.com This suggests that plants and their associated root networks can have a notable impact on this compound dissipation. oup.com

Half-lives for the biodegradation of this compound in aerobic and anaerobic soil have been reported as 150 and 360 days, respectively, suggesting that biodegradation can be a relatively slow process in some conditions. nih.govnih.gov However, other research highlights the readiness of soil microorganisms to break down this compound. orst.edu

| Condition | Half-Life (approximate) | Source |

| Aerobic Soil | 150 days | nih.govnih.gov |

| Anaerobic Soil | 360 days | nih.govnih.gov |

| With Pseudomonas sp. (DY-1) | ~48 hours (under optimal lab conditions) | researchgate.net |

Microbial Degradation in Soil (Biodegradation)

Microbial Communities and Their Role

Soil microorganisms play a significant role in the breakdown of this compound. Various bacterial species have been identified as capable of degrading this compound. For instance, a bacterial strain identified as Pseudomonas sp. strain DY-1, isolated from agricultural soil with a history of this compound application, demonstrated the ability to utilize this compound as a sole carbon source. nih.govresearchgate.net This strain was capable of degrading 100% of this compound at an initial concentration of 50 mg L⁻¹ within 48 hours under optimal conditions. nih.govresearchgate.net Another study indicated that Nocardioides species might be involved in the degradation of this compound and its methylthio-s-metabolite. mdpi.com Sphingomonas species have also been implicated in the degradation of triazine herbicides, although their specific role in this compound degradation can be influenced by the presence of other herbicides. mdpi.com The diversity and composition of soil microorganisms are key factors affecting the rate of herbicide degradation. mdpi.com

Metabolic Pathways and Metabolites

The microbial degradation of this compound primarily occurs through processes such as hydroxylation, dealkylation, and demethylation of demethylthio groups. mdpi.comresearchgate.net Studies have identified several metabolites resulting from the breakdown of this compound. In soil, two identified metabolites are the hydroxyl product (HP) and the deisopropyl product (DMP). mdpi.com Research involving Pseudomonas sp. strain DY-1 established a biodegradation pathway where sulfoxide prometryne was identified as the first metabolite, followed by the identification of sulfone prometryne and 2-hydroxy prometryne. nih.govresearchgate.net This suggests that the removal of this compound by this strain involves the gradual oxidation and hydrolysis of the methylthio groups. nih.govresearchgate.net Other potential metabolic pathways in soil include hydroxylation, dealkylation, and dethiomethylation. researchgate.net In oysters, major metabolic processes of this compound include hydroxylation and N-dealkylation. frontiersin.org

Factors Affecting Microbial Degradation

The rate and effectiveness of microbial degradation of this compound are influenced by several environmental factors. These include soil physical and chemical properties such as pH, organic matter content, temperature, and moisture. nih.govresearchgate.netmdpi.com Higher temperature and moisture conditions can promote herbicide degradation by increasing the abundance and activity of certain bacterial groups. researchgate.net Conversely, dry or cold conditions can lead to longer persistence of this compound due to reduced microbial activity. orst.edu Soil pH also plays a potent role, with efficient degradation often observed within a pH range of 5 to 8. taylorandfrancis.com Higher soil pH can lead to lower adsorption of the pesticide, making it more available for microbial degradation. taylorandfrancis.com The concentration of the herbicide itself can also affect the degradation rate. nih.govmdpi.com Optimal conditions for degradation by Pseudomonas sp. strain DY-1 were found to be an initial this compound concentration of 50 mg L⁻¹, 30 °C, pH 7–8, and a NaCl concentration of 200 mg L⁻¹. nih.govresearchgate.net

Role of Rhizosphere in Dissipation

While not extensively detailed in the provided search results, the rhizosphere, the area of soil directly influenced by plant roots and their associated microorganisms, can play a role in the dissipation of pesticides. Plant roots can exude compounds that influence microbial activity and potentially enhance the degradation of herbicides in the surrounding soil. Studies have shown that this compound can be released from plant roots, such as celery, under hydroponic cultivation, indicating potential plant involvement in its movement and dissipation. jst.go.jp The translocation and metabolization of this compound in plants can be species-dependent. jst.go.jp

Adsorption and Mobility in Soil

This compound's adsorption to soil particles and its subsequent mobility are critical factors determining its environmental fate, including its potential to reach groundwater. This compound is generally considered weakly bound to most soils and is slightly soluble in water, suggesting it can be mobile in some soil types. orst.edu

Influence of Soil Characteristics

Soil characteristics significantly influence this compound adsorption and mobility. This compound adsorbs more strongly to soils with higher proportions of clay and organic matter. orst.edunih.govswfu.edu.cn Studies have shown that soil clay minerals and organic matter make positive contributions to the adsorption process, with hydrogen bonds playing a dominant role. swfu.edu.cn In contrast, this compound exhibits higher mobility in sandy, alkaline soils with low organic matter or clay content. epa.govfrontiersin.org The adsorption capacity of soils for triazine herbicides like this compound is highly dependent on the types and amounts of organic matter and clay present. nih.gov Koc values, which indicate the potential for adsorption to soil organic carbon, suggest that this compound can have slight to very high mobility depending on the soil type. nih.gov

Leaching Potential to Groundwater

Based on laboratory mobility data, this compound has the potential to leach into groundwater, particularly in sandy, alkaline soils with low organic matter or clay content. epa.govfrontiersin.orgepa.gov Field leaching studies have indicated that this compound primarily remains in the top 12 inches of treated soil. orst.edu However, its mobility and persistence suggest a potential for groundwater contamination, and this compound has been detected in groundwater from irrigation wells in some areas. epa.govfrontiersin.org Regulatory bodies have noted the potential for this compound and its degradates to leach into groundwater, recommending monitoring studies to further assess this hazard. epa.gov Labels for products containing this compound may include instructions prohibiting its application to sand or loamy sand soils to mitigate leaching potential. epa.gov

Interactive Data Table: this compound Adsorption (Example Data from Search Results)

| Soil Type | Sand (%) | Silt (%) | Clay (%) | Organic Matter (%) | pH | Adsorption Kd (mL/g) | Mobility Classification (based on Rf or general description) | Source |

| Kewaunee clay loam | 21 | 47 | 32 | 5.0 | 7.0 | 3.323 | Low mobility (Rf=0.10-0.29 range for silty clay loam) | nih.govepa.gov |

| Plainfield sand | 97 | 1 | 2 | 0.3 | 5.4 | 0.6410 | Mobile (Rf=0.81) | epa.govepa.gov |

| California sandy loam | 60 | 35 | 5 | 0.7 | 4.6 | 2.030 | Low mobility (Rf=0.15) | epa.govepa.gov |

| Mississippi silt loam | 29 | 58 | 13 | 1.1 | 7.0 | 0.9614 | Intermediate mobility (Rf=0.36) | epa.govepa.gov |

| Wee Waa (Sandy) | 63.5 | 21.3 | 15.2 | 0.65 | 5.46 | - | Low mobility (Koc 423) | nih.gov |

| Average for 38 soils | - | - | - | - | - | 7.00 (mean Kd) | Weakly bound | nih.gov |

Note: Mobility classification based on Rf values where available, or general descriptions from the sources. Kd values are Freundlich Kd where specified.

Interactive Data Table: Factors Affecting Microbial Degradation (Example Findings)

| Factor | Influence on this compound Microbial Degradation Rate | Specific Findings | Source |

| Soil Type | Significant | Affects microbial activity and composition. | nih.govmdpi.com |

| pH | Significant | Optimal range 7-8 for Pseudomonas sp. DY-1; higher pH can increase availability. | nih.govresearchgate.nettaylorandfrancis.com |

| Moisture | Significant | Higher moisture can promote degradation. | researchgate.netusda.gov |

| Temperature | Significant | Higher temperature can promote degradation; optimal 30°C for Pseudomonas sp. DY-1. | researchgate.netnih.govresearchgate.net |

| Organic Matter | Significant | Affects microbial activity and adsorption. | nih.govmdpi.com |

| Concentration | Significant | Can affect degradation rate. | nih.govmdpi.com |

| Microbial Species | Significant | Different species have varying degradation efficiencies. | nih.govresearchgate.netmdpi.com |

Aquatic Environment

The behavior of this compound in aquatic environments is influenced by several factors, including photodegradation, hydrolysis, persistence, and interaction with sediments.

Photodegradation in Water

Photodegradation can contribute to the breakdown of this compound in water, particularly under UV irradiation. Studies have shown that this compound can undergo direct photolysis when exposed to sunlight, as it contains chromophores that absorb wavelengths above 290 nm. nih.govresearchgate.net The rate of photodecomposition in aqueous solutions follows first-order kinetics. researchgate.netcsbsju.edu While relatively stable to direct photolysis when irradiated with natural sunlight for 30 days in sterile aqueous buffered solution at pH 7 epa.gov, this compound can be decomposed by UV irradiation. nih.govagropages.com The presence of substances like hydrogen peroxide or titanium dioxide can enhance the photodegradation rate, and a synergistic effect has been observed when hydrogen peroxide and UV radiation are used together. researchgate.netcsbsju.educapes.gov.br Photodegradation can lead to the formation of various products through complex and interconnected pathways. researchgate.netcsbsju.edunih.gov

Hydrolysis Stability

This compound demonstrates stability to hydrolysis under neutral and slightly acidic or alkaline conditions at typical environmental temperatures. nih.govagropages.comepa.gov Studies have shown no significant hydrolysis over a period of 30 days in sterile aqueous buffer solutions at pH 5, 7, and 9 incubated in the dark at 25 ± 1 °C. epa.gov However, it can be hydrolyzed by warm acids and alkalis. nih.govagropages.com This stability to hydrolysis suggests that this process is not a major degradation pathway for this compound in many aquatic environments.

Persistence and Half-Lives in Aquatic Systems

This compound is considered a persistent chemical in aquatic environments. mdpi.comepa.govepa.gov Its half-life in water can be quite long, with reported values exceeding 390 days in some cases, indicating that it is difficult to degrade in water. mdpi.com Another source reports a half-life of 56 days in aquatic environments. researchgate.net Laboratory data submitted to the EPA indicated a half-life in excess of 270 days under aerobic conditions, and it was found to be stable under anaerobic conditions in the laboratory. epa.gov In groundwater, reported half-lives for this compound can be as high as 263 days. researchgate.net This persistence means that this compound can remain in aquatic systems for extended periods, posing potential long-term risks to aquatic organisms. mdpi.com

Here is a summary of reported half-lives in aquatic systems:

| Environment Type | Half-Life (days) | Source |

| Water | >390 | mdpi.com |

| Aquatic Environments | 56 | researchgate.net |

| Aerobic Conditions (Lab) | >270 | epa.gov |

| Anaerobic Conditions (Lab) | Stable | epa.gov |

| Groundwater | 263 | researchgate.net |

Adsorption and Retention in Sediments

Adsorption to sediment is a crucial factor influencing the environmental fate of this compound in aquatic systems. This compound exhibits significant adsorption and retention in sediment, suggesting that sediment can act as a primary repository for the compound. frontiersin.orgfrontiersin.orgresearchgate.net The Koc value of this compound in river sediments is reported to be between 200 and 1,000, indicating strong adsorption to sediment. frontiersin.orgresearchgate.net This strong adsorption suggests that this compound may accumulate in aquacultural environments, potentially posing ecological risks to sediment-dwelling organisms. frontiersin.orgresearchgate.net While the concentration of this compound in sediment may decrease over time, it often remains significantly higher than in the overlying water. frontiersin.org Bioturbation caused by organisms like Asian clams can potentially remobilize adsorbed this compound back into the water column. frontiersin.org

Detection in Surface Water and Rainwater (e.g., agricultural watersheds, coastal areas)

This compound has been frequently detected in surface water bodies in various agricultural watersheds and other areas. mdpi.comontosight.aisfwmd.govca.gov Its presence in surface water can result from rainfall erosion, surface runoff, and soil leaching from treated areas. mdpi.comfrontiersin.org Studies have reported the detection of this compound in rivers and tributaries, with concentrations varying depending on the location and time of sampling. nih.gov For instance, this compound was detected in samples from the Holland River in Southern Ontario and the River Windrush in Great Britain. nih.gov It has also been found in the Mississippi River and its tributaries. nih.gov

This compound has also been detected in rainwater in some agricultural watersheds, indicating atmospheric transport and deposition. nih.govepa.gov For example, detectable levels of this compound were found in rainwater samples from the Axios River Basin, Greece, contributing to its annual deposition. nih.gov However, it was not detected in rainwater samples from other locations, such as Northern Greece and Germany, suggesting variability in atmospheric transport and deposition patterns. nih.gov The detection of this compound in surface water and rainwater highlights its mobility and potential for widespread distribution in the environment. ontosight.ai In a study in western Poland, this compound was among the toxic and persistent pesticides found with the highest concentrations in water, with concentrations varying seasonally and peaking in spring. researchgate.net

Atmospheric Transport and Deposition

Atmospheric transport and deposition play a role in the distribution of this compound, allowing it to move from application sites to other ecosystems. epa.govepa.gov this compound can be transported through the atmosphere as airborne particles or potentially in gaseous form, although volatilization from moist soil surfaces is not expected to be a significant fate process based on its estimated Henry's Law constant. nih.govepa.govorst.edu Studies have documented the atmospheric transport and re-deposition of pesticides, including this compound, from agricultural areas to more distant locations. epa.govepa.gov For example, atmospheric transport and deposition of pesticides have been observed from the Central Valley of California to the Sierra Nevada Mountains. epa.govepa.gov

Volatilization and Secondary Drift

Volatilization is the process by which a solid or liquid substance turns into a gas. this compound's vapor pressure of 1.24 x 10⁻⁶ mm Hg at 25°C suggests that it can exist in both vapor and particulate phases in the atmosphere. rayfull.comnih.gov While volatilization from moist soil surfaces is not expected to be a significant fate process based on its estimated Henry's Law constant, estimated half-lives for volatilization from soil can range from 41 to 60 days depending on placement depth and water evaporation rates. rayfull.comnih.gov After volatilizing, this compound can be transported by air currents, leading to secondary drift and deposition onto non-target areas. epa.gov Factors influencing volatilization include vapor pressure, temperature, humidity, air movement, and soil characteristics like texture, organic matter content, and wetness.

Wet and Dry Deposition

Particulate-phase this compound in the atmosphere can be removed through wet or dry deposition. rayfull.comnih.gov Wet deposition occurs during precipitation events, while dry deposition involves the settling of particles and gases over longer periods. usgs.govusgs.gov Studies have detected this compound in rain and wet deposition in agricultural watersheds. epa.govusgs.gov The relative significance of wet versus dry deposition for pesticides appears to be related to their Henry's Law values. usgs.govusgs.gov

Photochemical Reactions in the Atmosphere

Photochemical reactions, initiated by solar radiation, play a crucial role in the transformation of pollutants in the atmosphere. cpur.ininflibnet.ac.innbuv.gov.ua Vapor-phase this compound can be degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 10 hours for this reaction in air. rayfull.comnih.gov this compound also contains chromophores that absorb wavelengths above 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. rayfull.comnih.gov Photochemical processes can lead to the cleavage of the methylthio group from the triazine ring and oxidation of the alkyl side chains. csbsju.edu

This compound Metabolites: Environmental Occurrence and Significance

This compound undergoes biotransformation in the environment, resulting in the formation of various metabolites. epa.gov

Identification of Key Metabolites

Several metabolites of this compound have been identified. Key metabolites include GS-11526 (2,4-bis(isopropylamino)-6-hydroxy-s-triazine) and GS-11354 (2-amino-4-isopropylamino-6-methylthio-s-triazine). epa.govepa.gov Other potential transformation products can originate from the oxidation of the thioether linkage in this compound, forming sulfoxide and/or sulfone. epa.gov In animal metabolism studies, metabolites such as the N-acetyl cysteine conjugate of GS-11354, the cysteine conjugate of GS-11354, melamine, GS-17794, the N-acetyl cysteine conjugate of this compound, and GS-26831 have been observed. epa.gov While 2,4-diamino-1,3,5-triazine and 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) are related triazine compounds, their direct identification as primary this compound metabolites in common environmental pathways requires further specific data. uni.lufishersci.fifishersci.cawikipedia.org

Environmental Fate of Metabolites

The environmental fate of this compound metabolites is also a subject of research. Metabolites like this compound sulfoxide have been detected as a significant metabolite in plants. jst.go.jp The degradation of this compound is primarily driven by soil aerobic microbial metabolism, although biotransformation can be slow. epa.govccqc.org In soil metabolism studies, GS-11526 and GS-11354 have been detected as degradation products. epa.gov The potential for metabolites to relocate from the root zone into the environment, such as groundwater, exists and their effects require assessment. jst.go.jp

Comparative Persistence and Mobility of Metabolites

Compared to the parent compound, some studies suggest that the hydrolysis metabolites of s-triazines, including this compound, may be less mobile in soil. researchgate.net However, the persistence and mobility of specific metabolites can vary. For instance, this compound sulfoxide is considered a nonnegligible metabolite whose environmental effects should be assessed. jst.go.jp While this compound itself is considered moderately persistent in soil with a field half-life of 1 to 3 months and can be mobile in some soils, the persistence and mobility of its various metabolites, such as GS-11526 and GS-11354, require further detailed environmental fate data. epa.govorst.eduslovetres.si

Data Table: Selected Environmental Fate Properties of this compound

| Property | Value | Source |

| Vapor Pressure (at 25°C) | 1.24 x 10⁻⁶ mm Hg | rayfull.comnih.gov |

| Estimated Half-life in Air (Photolysis) | 10 hours | rayfull.comnih.gov |

| Water Solubility (at 20°C) | 33 mg/L | herts.ac.uk |

| Henry's Law Constant (Estimated) | 1.2 x 10⁻⁸ atm-cu m/mole | rayfull.comnih.gov |

| Koc Range | 39.4 to 3,473 | rayfull.comnih.govnih.gov |

| Soil Aerobic Metabolism Half-life (Range) | 41 to 270 days (literature/guideline) | ccqc.org |

| Soil Field Dissipation Half-life (Range) | 70 to 103 days (topsoil) | ccqc.org |

| Soil Field Half-life | 1 to 3 months | orst.eduslovetres.si |

| Hydrolysis Half-lives (pH 4, 6, 8) | 52, 78, 80 days | nih.gov |

Ecological Effects and Ecotoxicology of Prometryn

Mechanism of Action in Target Species (Photosynthesis Inhibition)

Prometryn's herbicidal activity primarily stems from its ability to inhibit photosynthesis in susceptible plants. nih.govherts.ac.uk This inhibition occurs specifically within Photosystem II (PSII), a crucial protein complex involved in the light-dependent reactions of photosynthesis. herts.ac.ukresearchgate.netlsuagcenter.comucanr.edu

Binding to D-1 Quinone-Binding Protein (QB Protein)

The primary site of action for this compound, as with other PSII inhibiting herbicides, is the D1 protein within the thylakoid membranes of chloroplasts. lsuagcenter.comucanr.edu The D1 protein contains a binding site for the secondary electron acceptor plastoquinone (B1678516) (QB). lsuagcenter.comnih.gov this compound competes with plastoquinone for this binding site on the D1 protein. lsuagcenter.comscholaris.ca This competitive binding prevents the normal association of plastoquinone with the D1 protein. lsuagcenter.com

Blockade of Photosynthetic Electron Transport in Photosystem II

By binding to the QB site on the D1 protein, this compound effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) within Photosystem II. lsuagcenter.comucanr.edu This interruption in the electron transport chain halts the flow of electrons that is essential for converting light energy into chemical energy in the form of ATP and NADPH. bionity.compressbooks.pub The blockade of electron transport in PSII is a hallmark mechanism of action for several herbicide families, including the triazines to which this compound belongs. lsuagcenter.comucanr.edu

Consequences for Plant Physiology (e.g., energy buildup, cell membrane rupture, chlorosis, necrosis)

The inhibition of electron transport in Photosystem II leads to a buildup of excitation energy within the chloroplasts. ucanr.edupressbooks.pubufl.edu This excess energy cannot be safely dissipated through the normal photosynthetic pathways. pressbooks.pub The accumulation of this energy results in the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and reactive oxygen species (ROS). ucanr.edupressbooks.pubufl.eduscielo.br These reactive molecules cause oxidative damage to cellular components, particularly the lipid bilayers of cell membranes. researchgate.netucanr.edupressbooks.pubscielo.br

The destruction of cell membranes leads to leakage and disintegration of cellular and organelle structures. ucanr.edupressbooks.pub This damage manifests macroscopically as visible injury symptoms in susceptible plants. Common symptoms include chlorosis (yellowing of leaves) due to the degradation of chlorophyll, followed by necrosis (tissue death), often starting at the leaf margins or between veins and progressing inwards. ucanr.eduufl.eduscielo.breagri.orgcabidigitallibrary.orgplos.org While a common misconception is that plants starve due to inhibited photosynthesis, the rapid onset of symptoms and death is primarily a result of this destructive energy buildup and subsequent membrane damage. lsuagcenter.comucanr.eduufl.edu Studies have shown that this compound treatment can lead to a significant decrease in chlorophyll content in susceptible plants. cabidigitallibrary.orgplos.org

Effects on Non-Target Organisms

While designed to target susceptible plants, this compound can also impact non-target organisms in the environment. nih.govfrontiersin.orgresearchgate.net The extent of these effects depends on various factors, including the concentration of this compound, the duration of exposure, and the sensitivity of the organism. publications.gc.ca

Aquatic Organisms

This compound is detected in natural water bodies and has been shown to impose toxic effects on aquatic organisms. researchgate.netmdpi.com Its persistence in water and potential to accumulate in sediment raise concerns for aquatic ecosystems. frontiersin.org

Algae and Aquatic Plants

Algae and aquatic plants are particularly susceptible to this compound due to their reliance on photosynthesis, the primary target of the herbicide's mechanism of action. epa.govnih.gov this compound can significantly inhibit the growth of both non-vascular and vascular aquatic plants. mdpi.comepa.gov

Research findings highlight the sensitivity of various aquatic plant and algal species to this compound exposure. For instance, studies have reported EC50 values (the concentration causing 50% effect) for inhibition of growth or cell count in different species.

| Species | Organism Type | Endpoint | EC50 (mg a.i./L) | Source |

| Naviculapelliculosa | Freshwater diatom | Percent inhibition of plant cell count | 0.001 | epa.gov |

| Pseudokirchneriella subcapitata | Green algae | EC50 | 0.012 | epa.gov |

| Skeletonema costatum | Marine diatom | EC50 | 0.0076 | epa.gov |

| Anabaena flos-aquae | Freshwater cyanobacteria | EC50 | 0.0401 | epa.gov |

| Raphidocelis subcapitata | Green algae | Toxicity Assessment | Data available | regulations.gov |

| Microcystis aeruginosa | Cyanobacterium | Growth inhibition | Significant | mdpi.com |

These data indicate that this compound can cause significant inhibition of growth in various aquatic photosynthetic organisms at relatively low concentrations. mdpi.comepa.gov The inhibition of algal growth by this compound can also indirectly affect nutrient concentrations in the water body, as algae play a role in nutrient utilization. mdpi.com

The potential for this compound to affect aquatic plant cover is also a concern, as this can have indirect impacts on other aquatic organisms that rely on these plants for habitat or food. epa.gov

Inhibition of Growth and Photosynthesis

Studies have demonstrated that this compound can greatly inhibit the growth of microalgae. mdpi.commdpi.com For instance, experiments with Microcystis aeruginosa showed that this compound exposure significantly affected algal densities, growth rates, and inhibition rates. mdpi.comresearchgate.netnih.gov Under single exposure scenarios, the maximum inhibition rates were observed to be higher compared to double exposures. mdpi.com The inhibitory effect was also found to be more pronounced when this compound exposure occurred during the lag phase of M. aeruginosa growth compared to the exponential phase. nih.gov This inhibition of algal growth indirectly impacts water quality by affecting nutrient utilization. mdpi.com

This compound's mechanism of inhibiting photosynthesis involves disrupting the Hill reaction, electron flow, and oxygen emission in photosynthetic organisms. researchgate.net This disruption can lead to genetic modification, tissue necrosis, and altered metabolic activity in affected organisms. researchgate.net

Impacts on Microalgae (e.g., Microcystis aeruginosa)

Microcystis aeruginosa, a common cyanobacterium found in eutrophic waters, is significantly impacted by this compound. mdpi.com Research indicates that this compound exposure inhibits the growth of M. aeruginosa. mdpi.commdpi.com For example, exposure to 80 and 160 µg/L of this compound significantly inhibited the growth of M. aeruginosa. nih.gov The sensitivity of different cyanobacteria species to this compound can vary. bioline.org.br

Data on the inhibition rates of M. aeruginosa growth under different this compound exposure scenarios highlight the toxic effect of the herbicide. mdpi.comresearchgate.net

| Exposure Scenario | Maximum Inhibition Rate (%) |

| Single Exposure | 4.7–12.0% higher than double exposures mdpi.com |

Effects on Coral Symbiosis and Thermal Acclimation (e.g., Galaxea fascicularis)

This compound poses a threat to coral reef ecosystems, particularly in the context of ocean warming. acs.orgnih.gov Studies on the stress-tolerant coral Galaxea fascicularis have shown that the presence of this compound at environmentally relevant concentrations can exacerbate the negative impacts of heat stress. acs.orgnih.govfigshare.com this compound amplifies the heat-stress-induced inhibition of photosynthetic efficiency in G. fascicularis. acs.orgnih.govfigshare.com

Transcriptomics and metabolomics analyses suggest that this compound exposure may overwhelm the photosystem repair mechanisms in these corals, thereby compromising their ability to acclimatize to elevated temperatures. acs.orgnih.gov Furthermore, this compound might intensify the adverse effects of heat stress on crucial energy and nutrient metabolism pathways and trigger a stronger oxidative stress response in stress-tolerant corals. acs.orgnih.gov These findings indicate that this compound can render corals more susceptible to heat stress and worsen the breakdown of the symbiotic relationship between corals and their Symbiodiniaceae. acs.orgnih.gov

Aquatic Invertebrates

This compound is generally considered slightly to moderately toxic to freshwater invertebrates. epa.govorst.edu However, studies on specific species reveal more detailed and concerning effects.

Sensitivity and Toxicity Endpoints (e.g., Tigriopus japonicus)

The marine copepod Tigriopus japonicus has been used as a model organism to assess the ecotoxicological effects of this compound in marine environments. researchgate.netnih.govresearchgate.net Chronic exposure to environmentally relevant concentrations of this compound has been shown to adversely affect T. japonicus. researchgate.netnih.govresearchgate.net

Studies have determined toxicity endpoints for T. japonicus exposed to this compound. researchgate.netnih.govresearchgate.net For example, exposure to concentrations as low as 0.5 µg/L has been shown to have significant impacts. researchgate.netnih.govresearchgate.net

Impacts on Life-History Traits (e.g., spawning time, hatching time, fecundity, population growth rate)

This compound exposure significantly impacts the life-history traits of Tigriopus japonicus. researchgate.netnih.govresearchgate.net Chronic exposure to this compound at concentrations of 0.5, 5, and 50 µg/L delayed the first spawning time and hatching time of T. japonicus. researchgate.netnih.govresearchgate.net Additionally, this compound exposure reduced fecundity and inhibited the population growth rate of this copepod. researchgate.netnih.govresearchgate.net

| This compound Concentration (µg/L) | Effect on First Spawning Time | Effect on Hatching Time | Effect on Fecundity | Effect on Population Growth Rate |

| 0.5 | Delayed | Delayed | Reduced | Inhibited |

| 5 | Delayed | Delayed | Reduced | Inhibited |

| 50 | Delayed | Delayed | Reduced | Inhibited |

Exposure to these concentrations also led to decreased food ingestion, reduced content of carbon and nitrogen elements, lower nutrient accumulation, and smaller body size in T. japonicus. researchgate.netnih.govresearchgate.net

Disruption of Endocrine and Metabolic Pathways (e.g., ecdysone (B1671078) signal, chitin (B13524) metabolism)

Research indicates that this compound adversely affects the development and reproduction of Tigriopus japonicus by disrupting key endocrine and metabolic pathways. researchgate.netnih.govresearchgate.netbohrium.com Specifically, this compound disturbs the ecdysone signal pathway and chitin metabolic pathway in T. japonicus. researchgate.netnih.govresearchgate.netbohrium.com

Molecular docking studies suggest that this compound can bind to the ecdysone receptor (EcR) and UDP-N-acetylglucosamine pyrophosphorylase (UAP), which are components of the ecdysteroid nuclear receptor complex. researchgate.netnih.govresearchgate.net By binding to these components, this compound delays the molting and development of T. japonicus. researchgate.netnih.govresearchgate.net Transcriptome analysis of T. japonicus exposed to this compound has shown the down-regulation of genes primarily involved in the lysosome pathway and processes related to chitin binding and cuticle construction. researchgate.netnih.govresearchgate.net Furthermore, the expression of key genes involved in juvenile hormone synthesis and chitin metabolic pathways was inhibited after this compound exposure. nih.govresearchgate.net

| Pathway Affected | Specific Impacts | Mechanism | Organism |

| Ecdysone signal pathway | Delayed molting and development | Binding to Ecdysone Receptor (EcR) researchgate.netnih.govresearchgate.net | Tigriopus japonicus researchgate.netnih.govresearchgate.net |

| Chitin metabolic pathway | Inhibition of chitin synthesis and cuticle construction; Delayed molting and development | Binding to UDP-N-acetylglucosamine pyrophosphorylase (UAP) researchgate.netnih.govresearchgate.net | Tigriopus japonicus researchgate.netnih.govresearchgate.net |

This compound is a selective herbicide belonging to the s-triazine chemical family, used to control annual grasses and broadleaf weeds in various crops. orst.eduherts.ac.uk It functions by inhibiting photosynthesis in susceptible plants. orst.edu While effective in agricultural settings, the presence of this compound in aquatic environments is a concern due to its potential toxicity to non-target organisms. frontiersin.orgmdpi.com

3.2.1.3. Fish and Amphibians 3.2.1.3.1. Acute and Chronic Toxicity (e.g., LC50 values, Silurana tropicalis, bluegill sunfish, rainbow trout, goldfish)

This compound is considered moderately toxic to fish. orst.edu Acute toxicity studies, typically measuring the concentration lethal to 50% of the test organisms over a short period (LC50), provide insights into the immediate harmful effects. For Silurana tropicalis tadpoles, the 96-hour LC50 of this compound has been reported as 2.13 mg/L. frontiersin.org Studies on various fish species have yielded the following 96-hour LC50 values:

| Species | 96-hour LC50 (mg/L) | Source |

| Rainbow trout | 2.5 to 2.9 | orst.edunih.gov |

| Bluegill sunfish | 10.0 | orst.edu |

| Goldfish | 3.5 | orst.edu |

| Carp | 8 | orst.edunih.gov |

This compound is highly toxic to guppies. orst.edu Chronic toxicity studies, evaluating effects over longer exposure periods, are also important for understanding the full impact on aquatic life cycles. Adverse effects on the growth of fish have been reported at concentrations of 1 to 2 ppm (mg/L) in chronic studies. epa.gov

Exposure to this compound can induce developmental abnormalities in aquatic organisms. In marine medaka (Oryzias melastigma) embryos exposed to 1 μg/L or higher concentrations for 21 days, observations included yolk sac shrinkage, heart malformations, and delayed hatching time. frontiersin.orgresearchgate.net Studies on zebrafish (Danio rerio) embryos exposed to higher concentrations (5, 10, and 20 mg/L) for 96 hours also showed shortened body length, yolk sac and heart edema, abnormal heart rate, and reduced viability. researchgate.net

This compound exposure can lead to alterations in the hematological and biochemical profiles of fish, which can serve as indicators of stress and physiological disruption. Acute exposure of goldfish to a this compound-containing herbicide (Gesagard) at a concentration equivalent to 2.5 mg/L of this compound resulted in a 23% decrease in hematocrit and a 57% increase in monocyte count in plasma. researchgate.netresearchgate.net Exposure to 1 mg/L Gesagard (equivalent to 0.5 mg/L this compound) caused plasma glucose levels to rise by 27% in goldfish. researchgate.netresearchgate.net Changes in biochemical parameters such as liver glycogen (B147801) and plasma lactate (B86563) levels were also observed at lower concentrations. researchgate.netresearchgate.net

This compound has a propensity for bioconcentration in aquatic organisms, indicated by its log Kow value of 3.71 and Koc value of 400. frontiersin.org Substances with log Kow values between 2 and 6 are known to easily enrich in biota. frontiersin.org Studies in simulated aquatic ecosystems have shown that this compound accumulates in the tissues of tilapias (Oreochromis niloticus) and Asian clams (Corbicula fluminea). frontiersin.orgfrontiersin.orgresearchgate.net The highest bioconcentration factors (BCF) were observed in the liver of tilapias and the visceral mass of Asian clams, suggesting a strong affinity of this compound for these tissues. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net For tilapias exposed to 0.055 mg/L, the highest accumulated concentration in the liver was 3.74 ± 2.95 mg/kg after 7 days, with a BCF of 93.1. researchgate.net At a higher exposure concentration of 0.55 mg/L, the liver concentration reached 16.9 ± 12.7 mg/kg after 7 days. researchgate.net In Asian clams, the concentration sequence in tissues was visceral mass > muscle > mantle. frontiersin.org

The persistent high levels of this compound observed in the tissues of aquatic organisms like tilapias and Asian clams indicate potential risks to aquaculture product safety. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net The accumulation of this compound in edible tissues raises concerns about the potential exposure of humans who consume these products. Monitoring environmental levels of this compound in cultured shellfish and fish is important to prevent possible ecotoxicological effects and ensure the safety of aquatic products. researchgate.netcaass.org.cn

Bioaccumulation and Bioconcentration in Aquatic Food Chains

Accumulation in Tissues (e.g., liver of tilapias, visceral mass of Asian clams)

Terrestrial Organisms

The ecological risk assessment of this compound includes evaluating its potential effects on terrestrial organisms, encompassing birds, mammals, soil microorganisms, and non-target plants. publications.gc.ca

Birds and Mammals

Studies indicate that this compound is considered practically non-toxic to birds on both an acute oral and sub-acute dietary exposure basis. epa.govepa.gov Acute oral LD50 values for bobwhite quail and mallard ducks have been reported as greater than 2150 mg/kg and greater than 4640 mg/kg, respectively. orst.edu Similarly, 5- to 7-day dietary LC50 values for these species are greater than 10,000 ppm. orst.edu These findings suggest a low acute toxicity risk to avian species. epa.gov Chronic risk assessments for birds consuming small insects at maximum application rates have not indicated chronic risk LOC exceedances based on dietary RQs. epa.govepa.gov

For small terrestrial mammals, available data suggest that this compound is slightly toxic on an acute oral basis. regulations.gov An endpoint used in assessment is an LD50 of 1802 mg/kg-bw in male rats. regulations.gov However, acute and chronic risk Levels of Concern (LOCs) are exceeded for small mammals, indicating a potential risk. epa.govepa.gov

The California Red-legged Frog (Rana aurora draytonii), a federally threatened species, is among the organisms considered in ecological risk assessments for pesticides like this compound. epa.govalt2tox.org While some herbicides can pose hazards to the aquatic life stages of amphibians, the assessment of this compound's risk to the terrestrial phase of the California Red-legged Frog considers exposure and potential risk using toxicity data for birds as surrogates or through models like T-HERPS, which includes dietary exposure from food items like small mammals and insects. ccqc.org Risk to terrestrial invertebrate LOC exceedances have been observed for small insects at maximum annual application rates, which could indirectly affect organisms that prey on them, such as the California Red-legged Frog during its terrestrial phase. epa.govepa.gov

Here is a summary of toxicity data for birds and mammals:

| Organism | Endpoint | Value | Toxicity Category | Source |

| Mallard Duck | Acute Oral LD50 | > 4640 mg/kg | Practically nontoxic | epa.gov |

| Bobwhite Quail | Acute Oral LD50 | > 2150 mg/kg | Practically nontoxic | orst.edu |

| Mallard Duck | Subacute Dietary LC50 (5-7d) | > 10,000 ppm or > 42,766 ppm | Practically nontoxic | orst.eduepa.gov |

| Northern Bobwhite | Subacute Dietary LC50 (5-7d) | > 10,000 ppm or > 5000 ppm | Practically nontoxic | orst.eduepa.gov |

| Rat (male) | Acute Oral LD50 | 1802 mg/kg-bw | Slightly toxic | regulations.gov |

| Rat | Acute Oral LD50 | 3750 to 5235 mg/kg | Slightly to practically non-toxic | orst.edu |

| Rabbit | Acute Dermal LD50 | > 2000 mg/kg to > 3100 mg/kg | Slightly toxic | orst.edu |

Soil Microorganisms and Microbial Communities

This compound is moderately persistent in soil, with field half-lives typically ranging from 1 to 3 months, although persistence can be longer under dry or cold conditions. orst.edutandfonline.com Soil microorganisms play a role in the breakdown of this compound in the soil. orst.edutandfonline.com

Studies have investigated the effects of this compound on soil microbial biomass and community structures. While triazine herbicides are generally considered only slightly or moderately toxic to soil microorganisms, concerns exist regarding their potential impacts. researchgate.nettropentag.de Research has shown that this compound soil residue can significantly affect the shoot and root dry matter of various crops, indicating potential injury to susceptible soil microorganisms and a reduction in crop yield in rotation. researchgate.nettropentag.detropentag.de

The application of this compound (as Gesagard) has been shown to influence soil microbial communities. In one study, treatment with the herbicide increased the production of CO2 in soil, indicating altered microbial respiration activity. tandfonline.comtandfonline.com A statistically insignificant negative influence on the numbers of observed physiological groups of microorganisms was noted, with a significantly negative influence observed specifically on the numbers of bacteria utilizing organic and inorganic nitrogen. tandfonline.comtandfonline.com Changes in the structure of soil microbial communities, particularly a lower relative abundance of Gram-positive bacteria, actinomycetes, and a general group of bacteria, were determined in samples treated with this compound. tandfonline.comtandfonline.com

Combined pollution with other herbicides, such as acetochlor (B104951), can also influence the degradation of this compound and affect bacterial communities in the soil. An antagonistic effect between the degradation of acetochlor and this compound has been observed, potentially increasing the environmental risk of both herbicides. mdpi.com This antagonistic effect has been linked to variations in specific bacterial genera like Sphingomonas and Nocardioide. mdpi.com

Non-target Plants and Crop Production

This compound is a selective herbicide designed to control specific weeds, but it can affect non-target terrestrial plants. publications.gc.ca this compound inhibits photosynthesis by disrupting the Hill reaction, electron flow, and oxygen emission, leading to symptoms such as genetic modification, tissue necrosis, and altered metabolic activity in affected plants. researchgate.netresearchgate.net It can cause mitotic disorders, single-strand breaks, and chromatid bridges in non-target bioindicator plants. researchgate.netresearchgate.net

Available toxicity data indicate that this compound is highly toxic to some non-target plant species. epa.gov Risk to terrestrial plant LOCs can be exceeded for both monocots and dicots in areas exposed to this compound, including through spray drift. epa.govepa.gov Dicots appear to be more sensitive than monocots, with LOC exceedances estimated in dry and semi-aquatic areas for cotton applications. epa.gov